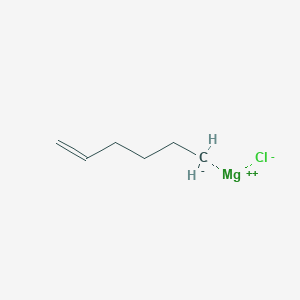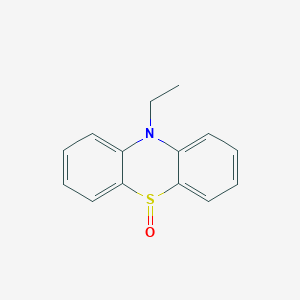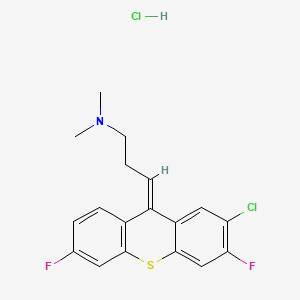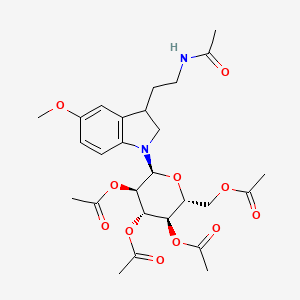
Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of melatonin, a hormone known for regulating sleep-wake cycles, and has been modified to include additional functional groups that enhance its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate typically involves multiple steps, starting from commercially available melatonin. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of melatonin are protected using acetylation to prevent unwanted reactions.
Introduction of Indolinyl Group: The indolinyl group is introduced through a nucleophilic substitution reaction, where melatonin reacts with an indolinyl halide in the presence of a base.
Methoxylation: The methoxy group is added via a methylation reaction using a methylating agent such as dimethyl sulfate.
Glucuronidation: The glucuronide moiety is attached through a glucuronidation reaction, typically using glucuronic acid derivatives.
Final Acetylation: The final step involves acetylation to introduce the acetoxymethyl group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
科学研究应用
Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways, particularly those related to melatonin’s effects.
Medicine: Explored for its potential therapeutic applications, including as a sleep aid, antioxidant, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
作用机制
The mechanism of action of Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate involves its interaction with melatonin receptors in the body. The compound binds to these receptors, mimicking the effects of natural melatonin and influencing various physiological processes. Additionally, the presence of the indolinyl and glucuronide groups enhances its bioavailability and stability, allowing for more effective modulation of biological pathways.
相似化合物的比较
Similar Compounds
5-Methoxytryptamine: A simpler derivative of melatonin with similar biological activity.
N-Acetyl-5-methoxytryptamine: Another melatonin derivative with comparable effects on sleep regulation.
Melatonin Glucuronide: A direct glucuronide conjugate of melatonin with enhanced solubility and excretion properties.
Uniqueness
Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate stands out due to its complex structure, which combines multiple functional groups to enhance its chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C27H36N2O11 |
|---|---|
分子量 |
564.6 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6S)-6-[3-(2-acetamidoethyl)-5-methoxy-2,3-dihydroindol-1-yl]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H36N2O11/c1-14(30)28-10-9-19-12-29(22-8-7-20(35-6)11-21(19)22)27-26(39-18(5)34)25(38-17(4)33)24(37-16(3)32)23(40-27)13-36-15(2)31/h7-8,11,19,23-27H,9-10,12-13H2,1-6H3,(H,28,30)/t19?,23-,24-,25+,26-,27+/m1/s1 |
InChI 键 |
FRESMPTZXJOCBS-RAWBNPLRSA-N |
手性 SMILES |
CC(=O)NCCC1CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NCCC1CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
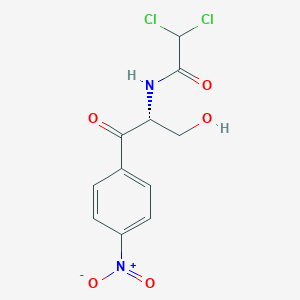
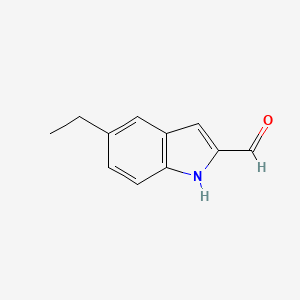
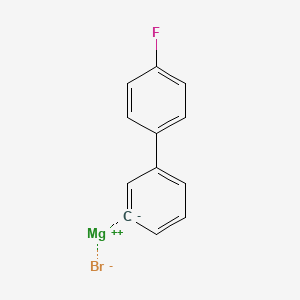
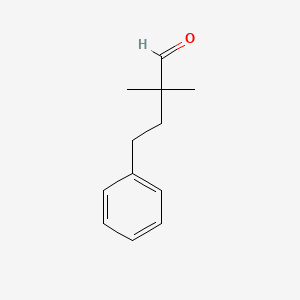
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)
![[2-[(6R,8S,10R,13S,14S)-17-acetyloxy-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13417695.png)
